REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1([C:16](OC)=[O:17])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][CH2:2][C:3]1([CH2:16][OH:17])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH2:5][CH2:4]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
44.3 mL
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the solution was stirred at 0° C. for 25 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was quenched
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Type
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ADDITION
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Details
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by adding water (1.8 mL) dropwise with great caution
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Type
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ADDITION
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Details
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Aqueous 1N NaOH (1.8 mL) was added dropwise
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Type
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STIRRING
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Details
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the mixture was stirred for 5 minutes
|
Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
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Type
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FILTRATION
|
Details
|
the solids were filtered off
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Type
|
WASH
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Details
|
the cake was washed with Et2O (2×100 mL)
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Type
|
WASH
|
Details
|
The filtrate was washed with water (2×100 mL), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.96 g | |
YIELD: PERCENTYIELD | 93.8% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |